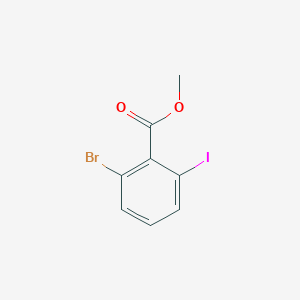

Methyl 2-bromo-6-iodobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves halogenation reactions and esterification processes. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . Similarly, other compounds such as 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate were synthesized using experimental techniques like reacting halogenated precursors with carboxylic acids in the presence of a base in a DMF medium .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction techniques. For example, the structure of Methyl 2-amino-5-bromobenzoate was confirmed by single-crystal X-ray diffraction . The crystal structure of related compounds can be described in terms of cell parameters, and the geometry of the molecules can be optimized using computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of halogen atoms on the aromatic ring can make these compounds suitable for further substitution reactions. The ester group could also undergo hydrolysis or be involved in nucleophilic acyl substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their vibrational frequencies, which can be identified using FT-IR and FT-Raman spectral analyses . The optical properties, such as the optical energy band gap and refractive indices, can be determined using techniques like optical transmission spectra and Brewster's angle method . The thermal stability can be studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), and the mechanical behavior can be analyzed using microhardness testing . The electronic properties, such as HOMO and LUMO energies, can be calculated using computational methods and are indicative of the charge transfer within the molecule .

Case Studies

While there are no direct case studies on Methyl 2-bromo-6-iodobenzoate, the research on related compounds provides valuable insights. For example, the growth and characterization of Methyl 2-amino-5-bromobenzoate crystals for nonlinear optical (NLO) applications demonstrate the potential use of such compounds in the field of photonics . The study of vibrational modes and molecular hyperpolarizability using DFT methods can help understand the NLO activity of these molecules .

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Cross-Coupling Processes

Methyl 2-bromo-6-iodobenzoate is involved in copper-catalyzed cross-coupling reactions. A study conducted by Jover (2018) employed Density Functional Theory (DFT) to understand the reactivity in the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (Jover, 2018).

Synthesis of Complex Molecules

This compound is also significant in the synthesis of complex molecules. Zhou and Snider (2008) demonstrated its utility in the synthesis of vibralactone, a natural product. They employed a methodology involving reductive alkylation, iodolactonization, and other steps, showcasing the compound's role in intricate synthetic pathways (Zhou & Snider, 2008).

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, this compound is used for synthesizing various compounds. Cai et al. (2007) synthesized a range of derivatives for potential use in imaging human Aβ plaques in Alzheimer's disease, highlighting the compound's role in developing diagnostic tools (Cai et al., 2007).

Oxidation Reactions and Catalysts

The compound is also integral in oxidation reactions. Zhdankin et al. (2005) explored its use in oxidation processes, demonstrating its effectiveness in transforming alcohols to aldehydes or ketones (Zhdankin et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-bromo-6-iodobenzoate primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for chemical reactions .

Mode of Action

The interaction of this compound with its targets involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of the reaction, a free radical is formed, which then removes a hydrogen atom from the benzylic position . This process is facilitated by the resonance stabilization offered by the adjacent aromatic ring .

Biochemical Pathways

The reaction of this compound at the benzylic position affects the biochemical pathway of free radical bromination . The removal of a hydrogen atom from the benzylic position leads to the formation of a resonance-stabilized benzylic radical . This radical can then undergo further reactions, leading to various downstream effects .

Result of Action

The action of this compound results in the formation of a resonance-stabilized benzylic radical . This radical is a highly reactive intermediate that can participate in various chemical reactions, leading to changes at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

methyl 2-bromo-6-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVLNMQBCJMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)